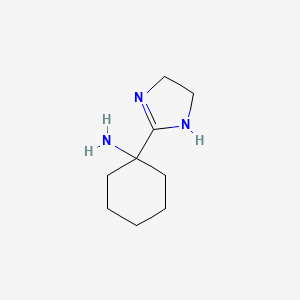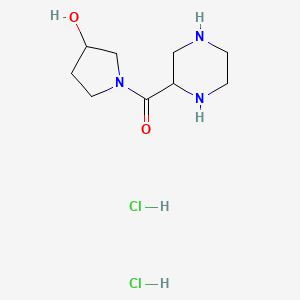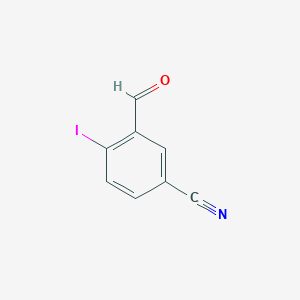
3-Formyl-4-iodobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Formyl-4-iodobenzonitrile: is an organic compound with the molecular formula C8H4INO . It is a derivative of benzonitrile, where the benzene ring is substituted with a formyl group at the third position and an iodine atom at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Formyl-4-iodobenzonitrile can be synthesized through several methods. One common approach involves the iodination of 3-formylbenzonitrile using iodine and a suitable oxidizing agent. Another method includes the formylation of 4-iodobenzonitrile using formylating agents such as Vilsmeier-Haack reagent .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts and specific reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Formyl-4-iodobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boronic acids under mild conditions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed:
Substitution Products: Various substituted benzonitriles depending on the reagents used.
Oxidation Products: 3-Formyl-4-iodobenzoic acid.
Reduction Products: 3-Hydroxymethyl-4-iodobenzonitrile.
Scientific Research Applications
Chemistry: 3-Formyl-4-iodobenzonitrile is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules through cross-coupling reactions .
Biology and Medicine: In medicinal chemistry, it serves as a building block for the synthesis of potential pharmaceutical agents. Its derivatives have shown biological activity and are being investigated for their therapeutic potential .
Industry: The compound is used in the production of advanced materials and specialty chemicals. Its unique reactivity makes it valuable in the development of new industrial processes .
Mechanism of Action
The mechanism of action of 3-formyl-4-iodobenzonitrile involves its interaction with various molecular targets. In biological systems, it can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules . The pathways involved may include enzyme inhibition or activation, depending on the specific structure of the derivative .
Comparison with Similar Compounds
4-Iodobenzonitrile: Lacks the formyl group, making it less reactive in certain chemical reactions.
3-Fluorobenzonitrile: Substitutes iodine with fluorine, resulting in different reactivity and applications.
Uniqueness: 3-Formyl-4-iodobenzonitrile is unique due to the presence of both formyl and iodine substituents, which confer distinct reactivity patterns. This dual functionality allows for versatile applications in synthetic chemistry and potential biological activity .
Properties
Molecular Formula |
C8H4INO |
|---|---|
Molecular Weight |
257.03 g/mol |
IUPAC Name |
3-formyl-4-iodobenzonitrile |
InChI |
InChI=1S/C8H4INO/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3,5H |
InChI Key |
TZELPNPQXHTCJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C=O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl (2R,4R)-4-{[(benzyloxy)carbonyl]amino}pyrrolidine-2-carboxylate hydrochloride](/img/structure/B13649210.png)

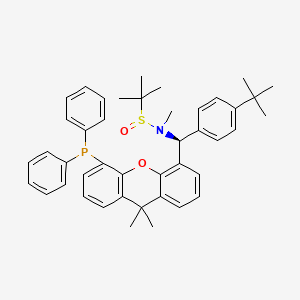
![7-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13649238.png)
![2-[(2Z)-2-[[3,27-bis(2-butyloctyl)-23-[(Z)-[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13649246.png)
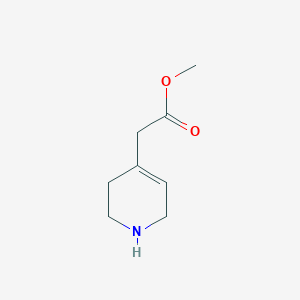


![4-Bromo-2,2-dimethylbenzo[d][1,3]dioxole](/img/structure/B13649265.png)


